

Technical Support Center: Live-Cell Spindle Pole Body Imaging

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges associated with background noise in live-cell imaging of the Spindle Pole Body (**SPB**) in yeast.

Troubleshooting Guides

High background fluorescence can obscure the signal from your fluorescently tagged **SPB** proteins, leading to a low signal-to-noise ratio (SNR) and making quantitative analysis difficult. This guide provides a systematic approach to identifying and mitigating the sources of background noise in your experiments.

Problem 1: High Autofluorescence from Media and Cells

Yeast cells and common growth media can be significant sources of autofluorescence, particularly in the green channel.

Possible Causes & Solutions



Cause	Solution		
Rich Media Components	Rich media like YPD contain autofluorescent components. Switch to a synthetic defined (SD) or a specialized low-fluorescence (LoFlo) medium for imaging.[1][2] If you must grow cells in rich media, transfer them to SD or LoFlo medium for at least one hour before imaging.[2]		
Vitamin Autofluorescence (Riboflavin)	Riboflavin in minimal media is a source of green autofluorescence. Prepare media without riboflavin to reduce this background.[3]		
Adenine Pathway Intermediates	ade- yeast strains can accumulate a fluorescent intermediate in the vacuole.[2] Supplement the medium with additional adenine to suppress this autofluorescence.[2]		
Cellular Autofluorescence	General cellular autofluorescence can be reduced by photobleaching. Before acquiring your images, expose the cells to a strong light source to bleach the autofluorescent molecules. However, be cautious as this can also photobleach your fluorescent protein of interest if not done carefully.		

Problem 2: Low Signal-to-Noise Ratio (SNR) of the SPB Signal

The **SPB** is a small, diffraction-limited organelle, and the signal from fluorescently tagged **SPB** proteins can be weak, making it difficult to distinguish from the background.

Possible Causes & Solutions



Cause	Solution		
Suboptimal Fluorescent Protein	The choice of fluorescent protein significantly impacts the signal strength. Use bright and photostable fluorescent proteins. For example, mNeonGreen is approximately twice as bright as sfGFP in yeast.[4] Refer to the quantitative data table below for a comparison of fluorescent proteins.		
Low Expression Levels	While endogenous tagging is preferred to avoid overexpression artifacts, very low protein abundance can lead to a poor SNR. If the signal is too weak, consider using a stronger promoter, but be mindful of potential artifacts.		
Photobleaching	Repeated exposure to excitation light can irreversibly destroy your fluorescent proteins, leading to signal loss. Minimize light exposure by using the lowest possible laser power and exposure time that still yields a detectable signal.[5][6] Consider using antifade reagents in your imaging medium.[5]		
Incorrect Microscope Settings	Optimize your microscope's settings for your specific fluorophore. Use appropriate filter sets that match the excitation and emission spectra of your fluorescent protein to maximize signal collection and minimize bleed-through.[7]		

Problem 3: Phototoxicity and Cell Health Issues

Prolonged exposure to high-intensity light can damage and even kill your cells, leading to artifacts and unreliable data. This is a particular concern when imaging dynamic processes that require long time-lapses.

Possible Causes & Solutions



Cause	Solution		
Excessive Light Exposure	Minimize the total light dose delivered to your cells.[8] Reduce the laser power, increase the camera gain, and use the shortest possible exposure time.[9] Avoid continuous illumination; only illuminate the sample when acquiring an image.[8][10]		
High-Energy Wavelengths	Shorter wavelength light (e.g., blue and UV) is generally more phototoxic than longer wavelength light (e.g., green and red).[6] If possible, choose fluorescent proteins that are excited by less damaging, longer wavelengths.		
Suboptimal Culture Conditions	Ensure your cells are healthy before and during imaging. Use appropriate imaging media and maintain a stable temperature and CO2 environment if necessary for long-term imaging. [11][12]		
Illumination Overhead (IO)	IO occurs when the sample is illuminated, but the camera is not acquiring an image.[8] Use hardware triggering or fast-switching light sources to synchronize illumination with camera exposure and minimize IO.[8]		

Experimental Protocols

Protocol 1: Preparation of Low-Fluorescence Yeast Imaging Medium (SD-LoFlo)

This protocol describes the preparation of a synthetic defined low-fluorescence (LoFlo) medium suitable for live-cell imaging of yeast.

Materials:

• Yeast Nitrogen Base (YNB) without amino acids, folic acid, and riboflavin



- Ammonium sulfate
- Glucose (dextrose)
- Amino acid dropout mix
- Milli-Q water

Procedure:

- To prepare 1 liter of 10x YNB-LoFlo stock, dissolve 1.7 g of YNB without amino acids, folic acid, and riboflavin, and 5 g of ammonium sulfate in 100 ml of Milli-Q water.
- Filter sterilize the 10x YNB-LoFlo stock through a 0.22 μm filter. Store at 4°C.
- To prepare 500 ml of 1x SD-LoFlo medium, mix:
 - 50 ml of 10x YNB-LoFlo stock
 - Appropriate amount of amino acid dropout mix
 - 450 ml of Milli-Q water
- · Autoclave the medium.
- Before use, add 50 ml of a 20% filter-sterilized glucose solution to a final concentration of 2%.

Protocol 2: Mounting Yeast Cells for Live-Cell Imaging

This protocol describes how to mount yeast cells on a glass-bottom dish for high-resolution live-cell imaging.

Materials:

- · Glass-bottom imaging dish
- Concanavalin A (ConA) solution (1 mg/ml in water)



- SD-LoFlo medium
- Yeast culture in log phase (OD600 between 0.2 and 0.8)[1]

Procedure:

- Coat the glass surface of the imaging dish with 10-20 μl of ConA solution.
- Incubate for 5-10 minutes at room temperature.
- Remove the excess ConA solution and wash the surface twice with sterile water. Allow the dish to air dry.
- Add a small volume (e.g., 100 μl) of your log-phase yeast culture to the center of the ConAcoated glass.
- Allow the cells to adhere for 5-10 minutes.
- Gently wash the dish with SD-LoFlo medium to remove non-adherent cells.
- Add fresh SD-LoFlo medium to the dish before starting your imaging experiment.

Protocol 3: Background Subtraction in Fiji/ImageJ

This protocol provides a basic workflow for background subtraction using the "Subtract Background" function in Fiji or ImageJ.

Procedure:

- Open your fluorescence image in Fiji/ImageJ.
- Go to Process > Subtract Background....[13]
- In the dialog box, set the "Rolling ball radius" value. A good starting point is a value slightly larger than the radius of the largest object of interest in your image. Check the "Preview" box to see the effect of different radii.[13]
- For time-lapse movies, you can apply the same background subtraction to all frames by selecting the "Process Stack?" option.



Click "OK" to apply the background subtraction.

Quantitative Data

Table 1: Comparison of Fluorescent Protein Properties in S. cerevisiae

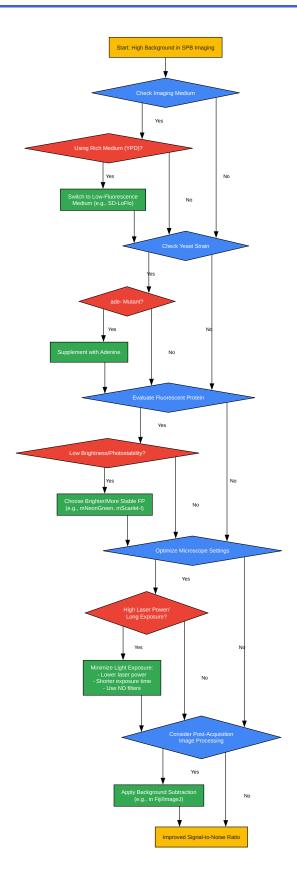
The choice of fluorescent protein is critical for achieving a good signal-to-noise ratio. This table summarizes the relative brightness and photostability of commonly used fluorescent proteins in yeast.

Fluorescent Protein	Excitation Max (nm)	Emission Max (nm)	Relative Brightness (to sfGFP)	Relative Photostability (Bleaching half-life)
Green FPs				
sfGFP	488	510	1.0	Moderate
mNeonGreen	506	517	~2.0[4]	High
yEGFP	488	507	~0.8	Moderate
Red FPs				
mCherry	587	610	1.0	High
mScarlet-I	569	594	~3.0[4]	Moderate
mRuby2	559	600	~1.5	High

Data is compiled from various sources and should be used as a general guide. Actual performance may vary depending on the specific experimental conditions.

Visualizations

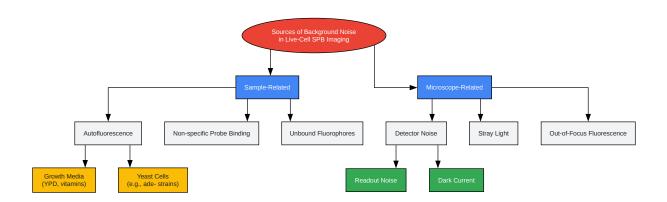




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Caption: Troubleshooting workflow for high background noise in live-cell **SPB** imaging.





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Caption: Major sources of background noise in live-cell **SPB** imaging experiments.

Frequently Asked Questions (FAQs)

Q1: My cells look dim and I have to use high laser power, which is causing phototoxicity. What can I do?

A1: There are several strategies to improve your signal without increasing the laser power. First, ensure you are using a bright and photostable fluorescent protein (see Table 1). Second, optimize your microscope's light path and detector settings. Use a high numerical aperture (NA) objective to collect more light, and make sure your emission filter is well-matched to your fluorophore. You can also increase the camera gain or use a more sensitive detector like an EM-CCD camera for low-light conditions.

Q2: I see a diffuse haze in my images that obscures the SPB. What is the likely cause?

A2: A diffuse haze is often due to out-of-focus fluorescence and autofluorescence from the imaging medium. To reduce out-of-focus light, you can use a confocal microscope, which has a

Troubleshooting & Optimization





pinhole to reject light from outside the focal plane. To minimize media fluorescence, switch to a low-fluorescence medium (see Protocol 1).

Q3: How can I be sure that my imaging conditions are not affecting the normal physiology of my cells?

A3: This is a critical consideration in live-cell imaging. As a control, you should always image a population of wild-type, untagged cells under the same conditions and for the same duration as your experimental cells. Monitor key cellular processes like cell cycle progression and morphology. If you observe any abnormalities, such as cell cycle arrest or blebbing, your imaging conditions are likely too harsh and need to be optimized by reducing the light exposure.

Q4: My SPB signal photobleaches very quickly. How can I acquire a long time-lapse movie?

A4: To combat photobleaching, you need to reduce the total number of photons your fluorescent proteins are exposed to. Here are some tips:

- Use a more photostable fluorophore: Refer to Table 1 for options.
- Reduce excitation intensity: Use the lowest laser power that gives you an acceptable signal.
- Minimize exposure time: Use the shortest possible camera exposure.
- Decrease the frequency of image acquisition: Only capture images as often as is necessary to resolve the biological process you are studying.
- Use an antifade reagent: Some commercially available reagents can be added to the imaging medium to reduce photobleaching.[5]

Q5: What is the best way to immobilize yeast cells for imaging without affecting their viability?

A5: A common and effective method is to coat the glass surface of your imaging dish with Concanavalin A (ConA), a lectin that binds to the yeast cell wall (see Protocol 2). This method is gentle and generally does not impact cell viability or division for several hours. Poly-L-lysine is another alternative for coating the coverslip.[2]



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- To cite this document: BenchChem. [Technical Support Center: Live-Cell Spindle Pole Body Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663442#overcoming-background-noise-in-live-cell-spb-imaging]

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